molecular formula C8H7NO3 B3043997 4-Nitro-1,3-dihydroisobenzofuran CAS No. 98475-08-2

4-Nitro-1,3-dihydroisobenzofuran

Cat. No. B3043997
Key on ui cas rn: 98475-08-2
M. Wt: 165.15 g/mol
InChI Key: QQVSXIZLVKBYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04578108

Procedure details

A suspension of 19.5 g of 1,3-dihydro-4-nitrobenzo[c]furan-1-one in 100 ml of boron trifluoride etherate was cooled to 0°-5° under nitrogen. 125 ml of a 1M solution of borane-tetrahydrofuran complex was added dropwise below 10°. The orange suspension was allowed to warm to ambient temperature (H2 evolution), and the reaction mixture exothermed to 30°. When the exotherm subsided (15-20 minutes), the mixture was refluxed 2.5 hours. The reaction mixture was cooled, decanted from some brown solids, and concentrated in vacuo to a yellow oil. The oil was cooled in an ice bath and acidified with dilute hydrochloric acid (H2 evolution), then diluted with 300 ml water, and the suspension was extracted with ether. The organic solution was washed with brine, dried over magnesium sulfate, filtered, and the solvent evaporated in vacuo. The resulting yellow solid was purified by chromatography, eluting with methylene chloride to give 15.4 g of 1,3-dihydro-4-nitrobenzo[c]furan as a pale yellow solid, m.p. 104°-108°.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[CH2:11][O:10][C:9](=O)[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2]>B(F)(F)F.CCOCC>[N+:1]([C:4]1[C:12]2[CH2:11][O:10][CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(OCC21)=O
Name
Quantity
100 mL
Type
solvent
Smiles
B(F)(F)F.CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°-5° under nitrogen
CUSTOM
Type
CUSTOM
Details
exothermed to 30°
CUSTOM
Type
CUSTOM
Details
(15-20 minutes)
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
decanted from some brown solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
The oil was cooled in an ice bath
ADDITION
Type
ADDITION
Details
diluted with 300 ml water
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with ether
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was purified by chromatography
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2COCC21
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.